molecular formula C18H16N2O5S B2779780 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 2034491-57-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2779780
CAS RN: 2034491-57-9
M. Wt: 372.4
InChI Key: SJOCRNNBUCJRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This work aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility. The results highlighted that specific substitutions and the introduction of a flexible spacer are compatible with high inhibitory activities, indicating potential applications in designing inhibitors targeting the acetylcholinesterase enzyme (Vidaluc et al., 1995).

Chemical Synthesis Techniques

Another study demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method offers a racemization-free, single-pot synthesis approach, highlighting its efficiency and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).

Enzymatic Polymer Synthesis

In the context of biobased materials, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters was explored. This research achieved novel biobased furan polyesters with significant molecular weights, pointing towards sustainable alternatives in polyester synthesis (Jiang et al., 2014).

Organic Field-Effect Transistors

The development of new donor–acceptor–donor molecules with Pechmann dye as the core moiety for solution-processed organic field-effect transistors signifies another application area. These molecules, featuring electron-accepting cores flanked by benzo[b]thiophene and benzo[b]furan moieties, exhibit high hole mobility and on/off ratios, underscoring their potential in electronics (Cai et al., 2013).

Anticancer Activity

A compound exhibiting strong anticancer activity in various assays was synthesized, focusing on a primary metabolite identified through HPLC-UV and MS/MS analyses. This research underscores the compound's potential in treating kidney cancer, with further studies needed to confirm the metabolite's role in its therapeutic effects (Nammalwar et al., 2010).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-17(20-13-3-4-14-15(8-13)25-11-24-14)19-10-18(22,12-5-6-23-9-12)16-2-1-7-26-16/h1-9,22H,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOCRNNBUCJRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.